molecular formula C20H13BrCl2N4S B12044774 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 477330-42-0

4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12044774
CAS No.: 477330-42-0
M. Wt: 492.2 g/mol
InChI Key: LMXRZWNXFNSDOT-UHFFFAOYSA-N
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Description

4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a bromophenyl group, and a dichlorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the bromophenyl and dichlorobenzyl sulfanyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The bromophenyl and dichlorobenzyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in a wide variety of derivatives with different substituents.

Scientific Research Applications

4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and the bromophenyl group can participate in binding interactions, while the dichlorobenzyl sulfanyl moiety may influence the compound’s overall reactivity and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-2-((2,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • 4-(4-bromophenyl)-2,6-diphenylphenol

Uniqueness

4-{4-(4-bromophenyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the triazole ring can enhance binding affinity to certain targets, while the bromophenyl and dichlorobenzyl sulfanyl groups can influence the compound’s reactivity and stability.

Properties

CAS No.

477330-42-0

Molecular Formula

C20H13BrCl2N4S

Molecular Weight

492.2 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13BrCl2N4S/c21-14-4-6-15(7-5-14)27-19(13-8-10-24-11-9-13)25-26-20(27)28-12-16-17(22)2-1-3-18(16)23/h1-11H,12H2

InChI Key

LMXRZWNXFNSDOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)Cl

Origin of Product

United States

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